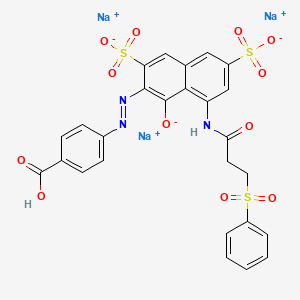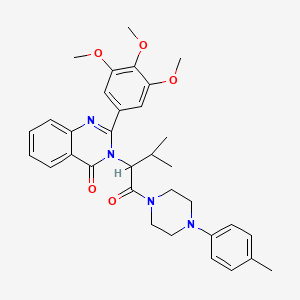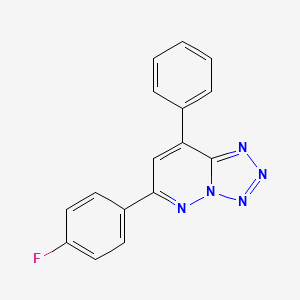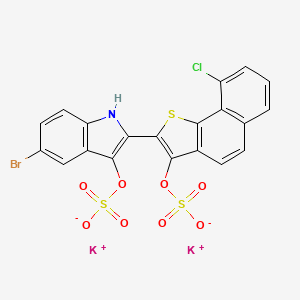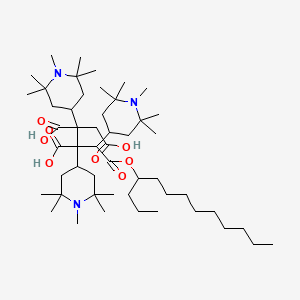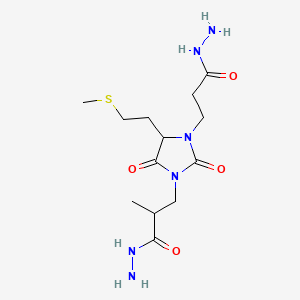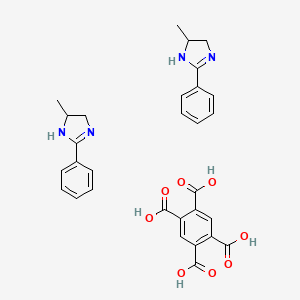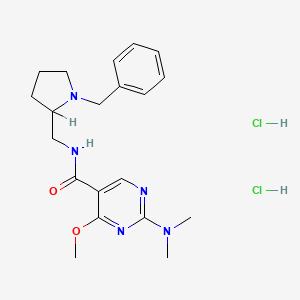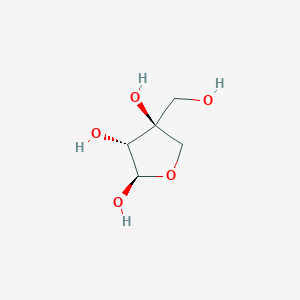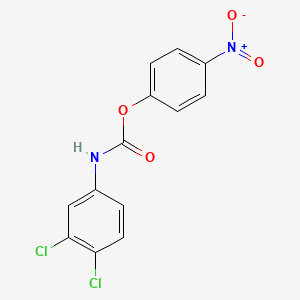
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid ester group attached to a 3,4-dichlorophenyl ring and a 4-nitrophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester typically involves the reaction of 3,4-dichloroaniline with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate ester. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction efficiency and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carbamic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide, room temperature.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride, elevated temperature.
Substitution: Amine or thiol nucleophiles, organic solvent, elevated temperature.
Major Products Formed
Hydrolysis: 3,4-dichlorophenyl carbamic acid and 4-nitrophenol.
Reduction: 3,4-dichlorophenyl carbamic acid, (4-aminophenyl) ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals and pesticides due to its potential biological activity.
Mécanisme D'action
The mechanism of action of carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (3,4-dichlorophenyl)-, phenyl ester
- Carbamic acid, (3,4-dichlorophenyl)-, methyl ester
- Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester
Uniqueness
Carbamic acid, (3,4-dichlorophenyl)-, 4-nitrophenyl ester is unique due to the presence of both 3,4-dichlorophenyl and 4-nitrophenyl groups. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and potential biological activity, compared to other carbamate esters. The nitro group, in particular, can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
2204-76-4 |
|---|---|
Formule moléculaire |
C13H8Cl2N2O4 |
Poids moléculaire |
327.12 g/mol |
Nom IUPAC |
(4-nitrophenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-11-6-1-8(7-12(11)15)16-13(18)21-10-4-2-9(3-5-10)17(19)20/h1-7H,(H,16,18) |
Clé InChI |
SCCKACLFEIDJJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


